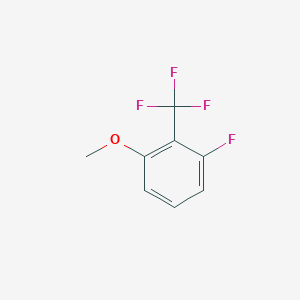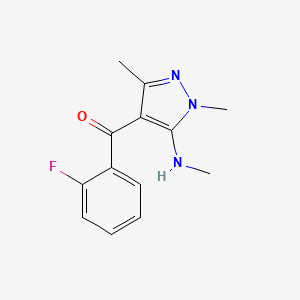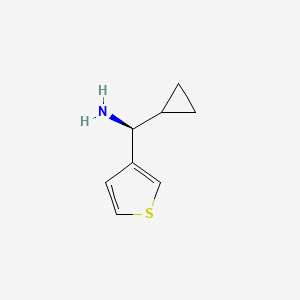
(S)-cyclopropyl(thiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopropyl(thiophen-3-yl)methanamine is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The methanamine group is typically introduced through reductive amination reactions .
Industrial Production Methods: Industrial production of (S)-cyclopropyl(thiophen-3-yl)methanamine may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: (S)-Cyclopropyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
(S)-Cyclopropyl(thiophen-3-yl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(thiophen-3-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered sulfur-containing ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, but lacks the thiophene ring.
Thienothiophene: Consists of two fused thiophene rings, offering different electronic properties.
Uniqueness: (S)-Cyclopropyl(thiophen-3-yl)methanamine is unique due to the combination of the cyclopropyl group, thiophene ring, and methanamine linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(S)-cyclopropyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6,8H,1-2,9H2/t8-/m0/s1 |
InChI Key |
RTJOKJQZRHAKNL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CSC=C2)N |
Canonical SMILES |
C1CC1C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


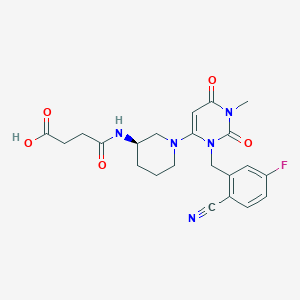

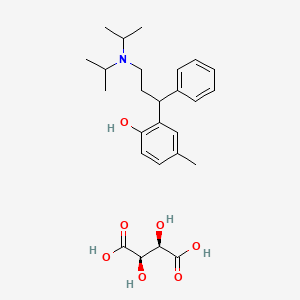


![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
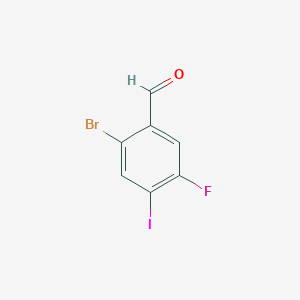

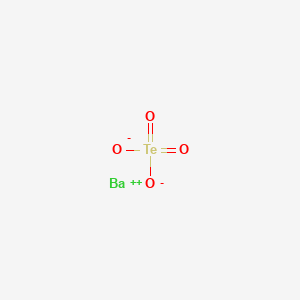
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
